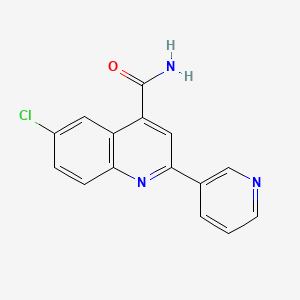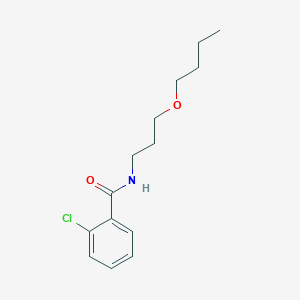
4-bromo-1,5-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide
Descripción general
Descripción
4-bromo-1,5-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as "BDC" and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of BDC is not yet fully understood. However, studies have suggested that BDC exerts its antitumor activity by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is commonly activated in cancer cells and plays a crucial role in cell survival, proliferation, and growth. BDC has also been shown to inhibit the expression of various proteins involved in cancer cell survival and proliferation, including cyclin D1, Bcl-2, and survivin.
Biochemical and Physiological Effects:
BDC has been shown to have various biochemical and physiological effects. Studies have shown that BDC can induce cell cycle arrest and apoptosis in cancer cells. Additionally, BDC has been shown to inhibit the migration and invasion of cancer cells. BDC has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using BDC in lab experiments is its potent antitumor activity. BDC has been shown to be effective against various cancer cell lines, making it a promising candidate for cancer research. Additionally, BDC has low toxicity and is well-tolerated in animal models. However, the limitations of using BDC in lab experiments include its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Direcciones Futuras
There are many future directions for the research and development of BDC. One of the most significant directions is the optimization of the synthesis method to improve the yield and purity of BDC. Additionally, further studies are needed to understand the mechanism of action of BDC fully. This understanding can help in the development of more effective cancer therapies. Furthermore, studies are needed to evaluate the potential of BDC in combination with other cancer therapies. Finally, studies are needed to evaluate the potential of BDC in other scientific research fields, such as neurodegenerative diseases and inflammation.
Conclusion:
In conclusion, BDC is a chemical compound that has shown great potential in scientific research, particularly in the field of cancer research. BDC has potent antitumor activity and has been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, BDC has anti-inflammatory and antioxidant properties. Further research is needed to optimize the synthesis method, understand the mechanism of action, and evaluate the potential of BDC in other scientific research fields.
Aplicaciones Científicas De Investigación
BDC has shown potential applications in various scientific research fields. One of the most significant applications is in the field of cancer research. Studies have shown that BDC has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, BDC has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
4-bromo-1,5-dimethyl-N-(2-methylcyclohexyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN3O/c1-8-6-4-5-7-10(8)15-13(18)12-11(14)9(2)17(3)16-12/h8,10H,4-7H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPWRDQJDWMOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=NN(C(=C2Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4759142.png)
![5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]nicotinamide](/img/structure/B4759147.png)

![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B4759159.png)
![2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide](/img/structure/B4759162.png)
![2-(5-{[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4759175.png)
![1-(4-ethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4759184.png)

![5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4759199.png)
![N-(3-chloro-4-fluorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B4759210.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B4759220.png)

![N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(methylthio)-1-propanamine](/img/structure/B4759247.png)
![N-(4-ethoxyphenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4759258.png)